Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester
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Overview
Description
Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester is a chemical compound with the molecular formula C16H31O7P. It is a derivative of nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its unique structure, which includes a diethoxyphosphinyl group and a methyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester typically involves the esterification of nonanoic acid with methanol in the presence of a catalyst. The diethoxyphosphinyl group is introduced through a reaction with diethyl phosphite and an appropriate acylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of nonanoic acid, such as alcohols, ketones, and substituted esters.
Scientific Research Applications
Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can interact with enzymes, altering their activity. The ester group can undergo hydrolysis, releasing nonanoic acid, which can further participate in metabolic pathways. The compound’s unique structure allows it to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: A nine-carbon fatty acid with similar chemical properties.
Methyl nonanoate: The methyl ester of nonanoic acid, lacking the diethoxyphosphinyl group.
Pelargonic acid: Another name for nonanoic acid, used in various industrial applications.
Uniqueness
Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89726-75-0 |
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Molecular Formula |
C16H31O7P |
Molecular Weight |
366.39 g/mol |
IUPAC Name |
methyl 9-(2-diethoxyphosphorylacetyl)oxynonanoate |
InChI |
InChI=1S/C16H31O7P/c1-4-22-24(19,23-5-2)14-16(18)21-13-11-9-7-6-8-10-12-15(17)20-3/h4-14H2,1-3H3 |
InChI Key |
BAMYLRGUTMXFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)OCCCCCCCCC(=O)OC)OCC |
Origin of Product |
United States |
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